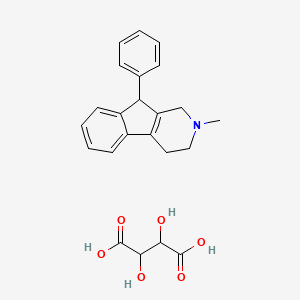

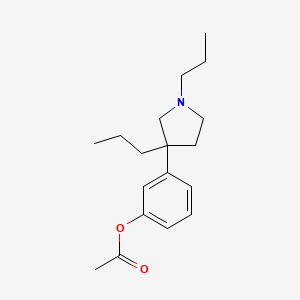

H-D-Phe-pip-arg-pna

Vue d'ensemble

Description

- Il imite la partie N-terminale de la chaîne A alpha du fibrinogène, qui est le substrat naturel de la thrombine.

- La thrombine est une sérine protéase impliquée dans la coagulation du sang et joue un rôle crucial dans la cascade de la coagulation.

S-2238: ) est un composé synthétique conçu comme substrat de la thrombine.

Méthodes De Préparation

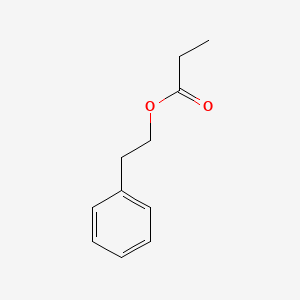

Voies de synthèse: S-2238 peut être synthétisé par des méthodes chimiques. La voie de synthèse exacte peut varier, mais elle implique généralement le couplage des acides aminés phénylalanine (Phe), acide pipécolique (Pip) et arginine (Arg) avec la p-nitroaniline (pNA).

Conditions de réaction: Les conditions de réaction spécifiques et les groupes protecteurs utilisés lors de la synthèse ne sont pas facilement disponibles dans le domaine public.

Production industrielle: Les informations sur les méthodes de production industrielle à grande échelle pour S-2238 sont limitées.

Analyse Des Réactions Chimiques

Substrat pour la thrombine: S-2238 est spécifiquement hydrolysé par la thrombine, libérant un produit coloré (p-nitroaniline, pNA).

Détection: Le pNA libéré peut être détecté à une longueur d'onde de 405 nm.

Réactifs courants: La thrombine elle-même agit comme catalyseur, et le substrat contient la séquence d'acides aminés H-D-Phe-Pip-Arg-pNA.

Principaux produits: Le principal produit est le pNA, qui fournit un signal mesurable pour l'activité de la thrombine.

Applications de recherche scientifique

Mesure de la concentration de la thrombine: S-2238 est utilisé pour détecter la concentration de la thrombine dans les échantillons de sang.

Recherche en laboratoire: Il trouve des applications en science de laboratoire, notamment dans le diagnostic in vitro et le contrôle de la qualité pharmaceutique.

Pas destiné à un usage clinique: S-2238 n'est pas destiné à un diagnostic clinique ou à des fins thérapeutiques.

Mécanisme d'action

Inhibition de la thrombine: S-2238 sert de substrat pour la thrombine, permettant aux chercheurs d'évaluer l'activité de la thrombine.

Cibles moléculaires: La thrombine elle-même est un acteur clé de la coagulation du sang, convertissant le fibrinogène en fibrine et favorisant la formation de caillots.

Voies impliquées: La thrombine fait partie de la cascade de la coagulation, interagissant avec divers facteurs et plaquettes.

Applications De Recherche Scientifique

Thrombin Concentration Measurement: S-2238 is used to detect thrombin concentration in blood samples.

Laboratory Research: It finds applications in laboratory science, including in vitro diagnostics and pharmaceutical quality control.

Not for Clinical Use: S-2238 is not intended for clinical diagnosis or therapeutic purposes.

Mécanisme D'action

Thrombin Inhibition: S-2238 serves as a substrate for thrombin, allowing researchers to assess thrombin activity.

Molecular Targets: Thrombin itself is a key player in blood clotting, converting fibrinogen to fibrin and promoting clot formation.

Pathways Involved: Thrombin is part of the coagulation cascade, interacting with various factors and platelets.

Comparaison Avec Des Composés Similaires

Unicité: L'unicité de S-2238 réside dans sa conception spécifique pour la détection de la thrombine.

Composés similaires: Alors que S-2238 est adapté à la thrombine, d'autres substrats chromogènes existent pour différentes protéases (par exemple, le facteur Xa, la plasmine).

N'oubliez pas que S-2238 est principalement utilisé dans des contextes de recherche et non comme agent thérapeutique. Si vous avez besoin de plus d'informations ou si vous avez des questions spécifiques, n'hésitez pas à nous contacter !

Propriétés

Numéro CAS |

64815-81-2 |

|---|---|

Formule moléculaire |

C27H36N8O5 |

Poids moléculaire |

552.6 g/mol |

Nom IUPAC |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |

InChI |

InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31)/t21-,22+,23+/m1/s1 |

Clé InChI |

YDMBNDUHUNWWRP-VJBWXMMDSA-N |

SMILES |

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |

SMILES isomérique |

C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N |

SMILES canonique |

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

FXR |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

chromogenic substrate S-2238 H-D-Phe-Pip-Arg-pNA H-D-phenylalanyl-L-pipecolyl-arginine-nitroanilide H-D-phenylalanyl-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-pNA S 2238 S 2238 dihydrochloride S-2238 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.